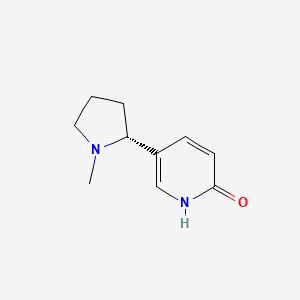

(R)-5-(1-Methylpyrrolidin-2-yl)pyridin-2(1H)-one

描述

(R)-5-(1-Methylpyrrolidin-2-yl)pyridin-2(1H)-one is a chiral pyridinone derivative featuring a methyl-substituted pyrrolidine ring at the 5-position of the pyridin-2(1H)-one scaffold. Pyridin-2(1H)-ones are lactam structures known for their versatility in drug discovery, often serving as bioisosteres for pyridines or amides. The pyrrolidine substituent introduces conformational rigidity and hydrogen-bonding capabilities, which may enhance binding to biological targets such as enzymes or receptors .

属性

IUPAC Name |

5-[(2R)-1-methylpyrrolidin-2-yl]-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12-6-2-3-9(12)8-4-5-10(13)11-7-8/h4-5,7,9H,2-3,6H2,1H3,(H,11,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRCOGLZUCICIV-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1C2=CNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331451 | |

| Record name | d-6-Hydroxynicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22956-40-7 | |

| Record name | d-6-Hydroxynicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Hydroxynicotine typically involves the hydroxylation of nicotine. One common method is the enzymatic hydroxylation using specific enzymes like cytochrome P450 . Another approach involves chemical hydroxylation using reagents such as osmium tetroxide (OsO4) followed by reduction .

Industrial Production Methods: Industrial production of ®-6-Hydroxynicotine may involve biotechnological processes utilizing genetically engineered microorganisms capable of selectively hydroxylating nicotine. These processes are optimized for large-scale production, ensuring high yield and purity .

化学反应分析

Types of Reactions: ®-6-Hydroxynicotine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to nicotine.

Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: 6-Ketonicotine

Reduction: Nicotine

Substitution: Various ethers and esters depending on the substituent.

科学研究应用

®-6-Hydroxynicotine has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Serves as a probe to study the metabolic pathways of nicotine and its derivatives.

Medicine: Investigated for its potential therapeutic effects, including neuroprotective properties and its role in smoking cessation aids.

Industry: Utilized in the development of biosensors for nicotine detection.

作用机制

The mechanism of action of ®-6-Hydroxynicotine involves its interaction with nicotinic acetylcholine receptors (nAChRs). The hydroxyl group enhances its binding affinity and selectivity towards specific subtypes of nAChRs, modulating neurotransmitter release and neuronal activity. This interaction influences various physiological processes, including cognitive function and addiction pathways .

相似化合物的比较

Comparison with Structural Analogues

Structural and Physicochemical Properties

Substituent Effects on Saturation and Stereochemistry

- 5-(1-Methyl-4,5-dihydro-1H-pyrrol-2-yl)pyridin-2-ol (): This compound differs in the pyrrolidine ring’s saturation (dihydro vs. fully saturated) and the presence of a hydroxyl group instead of a lactam oxygen. The partial saturation may reduce conformational stability compared to the target compound’s fully saturated pyrrolidine.

- 1-Cyclohexyl-5-(2-hydroxybenzoyl)pyridin-2(1H)-one (5c) (): The cyclohexyl group at the 1-position and hydroxybenzoyl at the 5-position contrast with the target’s methylpyrrolidine. The hydroxybenzoyl moiety increases polarity (melting point: 115–116°C), whereas the methylpyrrolidine may enhance solubility in biological membranes due to its amine functionality .

Key Physicochemical Data

*Predicted using fragment-based methods.

Enzyme Inhibition

- c-Src Kinase Inhibitors (): Compound 36 (IC50 = 12.5 µM) features a dimethylaminoethyl group at the 1-position and a hydroxy-methoxybenzoyl group at the 5-position.

- HIV-1 Reverse Transcriptase Inhibitors (): Pyridin-2(1H)-one hybrids with polar groups (e.g., nitro at C-3) show activity against HIV. The target’s pyrrolidine could act as a hydrogen-bond donor, analogous to these polar substituents, but its placement at C-5 may alter binding interactions .

Analgesic Activity

- 3-(2-Bromophenyl)-5-(phenylamino)pyridin-2(1H)-one (69) (): This compound demonstrates potent anti-allodynic activity in rats. The target’s pyrrolidine substituent might modulate pharmacokinetics (e.g., half-life) differently compared to the bromophenyl group, which contributes to lipophilicity and CNS penetration .

生物活性

(R)-5-(1-Methylpyrrolidin-2-yl)pyridin-2(1H)-one, also known as a derivative of pyridine and pyrrolidine, is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H16N2O, with a molecular weight of approximately 176.26 g/mol. The compound features a pyridine ring substituted with a 1-methylpyrrolidine moiety, which is critical for its biological activity.

Research indicates that this compound acts on various neurotransmitter systems, particularly those involving acetylcholine and dopamine.

Key Mechanisms:

- Nicotinic Acetylcholine Receptor (nAChR) Modulation: This compound has shown affinity for α4β2 nAChRs, which are implicated in cognitive function and reward pathways. Binding assays demonstrate its potential to enhance cholinergic signaling .

- Dopamine Transporter (DAT) Interaction: Studies indicate that it may also interact with the dopamine transporter, influencing dopaminergic signaling which is crucial in mood regulation and reward processing .

Pharmacological Effects

The biological activity of this compound has been evaluated through various pharmacological assays:

Case Studies

Several studies have investigated the pharmacological effects of this compound:

- Cognitive Function in Animal Models: A study demonstrated that administration of this compound improved performance in memory tasks in rodent models, indicating its potential as a cognitive enhancer. The results suggested significant increases in acetylcholine levels in the hippocampus following treatment .

- Behavioral Studies: In behavioral assays assessing anxiety-like behavior, animals treated with this compound exhibited reduced anxiety compared to controls. This effect was attributed to the compound's action on both serotonergic and dopaminergic systems .

- Binding Affinity Studies: Radioligand binding assays confirmed the compound's high affinity for α4β2 nAChRs and moderate affinity for DAT, supporting its role as a multimodal ligand targeting multiple neurotransmitter systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。